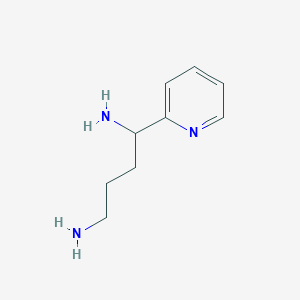
1-Pyridin-2-ylbutane-1,4-diamine
Übersicht
Beschreibung
“1-Pyridin-2-ylbutane-1,4-diamine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is also known as N1-(pyridin-2-yl)butane-1,4-diamine . It is in liquid form .
Molecular Structure Analysis
The molecular structure of “1-Pyridin-2-ylbutane-1,4-diamine” consists of a pyridine ring attached to a butane chain, which has two amine groups at its ends .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyridin-2-ylbutane-1,4-diamine” include a molecular weight of 165.24 , and it is in liquid form . More detailed properties like density, boiling point, vapor pressure, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
“1-Pyridin-2-ylbutane-1,4-diamine” derivatives have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs . This application is particularly relevant in the treatment of diseases such as liver fibrosis, where the accumulation of excess fibrous connective tissue leads to chronic damage.
Antimicrobial Properties
Pyridine derivatives, including those related to “1-Pyridin-2-ylbutane-1,4-diamine”, are known to exhibit antimicrobial properties. This makes them valuable in the development of new antibiotics that can be used to treat bacterial infections, especially in an era where antibiotic resistance is a growing concern .
Antiviral Applications
The structural moiety of pyridine is also associated with antiviral activities. Compounds containing this structure could be used in the synthesis of drugs aimed at treating viral infections, contributing to the field of antiviral therapy .
Antitumor Effects
Research has indicated that pyridine-containing compounds have antitumor properties. This opens up possibilities for “1-Pyridin-2-ylbutane-1,4-diamine” to be used in the synthesis of chemotherapeutic agents that could potentially inhibit the growth of cancer cells .
Chemical Biology and Medicinal Chemistry
The compound serves as a building block in the construction of novel heterocyclic compound libraries with potential biological activities. It’s an important component in the field of chemical biology and medicinal chemistry, where it can be used to design privileged structures with various pharmacological activities .
Therapeutic Drug Development
“1-Pyridin-2-ylbutane-1,4-diamine” is present in the synthesis of drugs that have shown therapeutic interest or have already been approved for use as therapeutics. Its derivatives are involved in the development of new therapies, as evidenced by numerous studies and clinical trials .
Safety and Hazards
Wirkmechanismus
Action Environment
The action of 1-Pyridin-2-ylbutane-1,4-diamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound. Moreover, the presence of other molecules can impact the compound’s efficacy by competing for the same target or altering the target’s conformation .
Eigenschaften
IUPAC Name |
1-pyridin-2-ylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-6-3-4-8(11)9-5-1-2-7-12-9/h1-2,5,7-8H,3-4,6,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEKECSPVXJPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377984 | |
| Record name | 1-pyridin-2-ylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374064-05-8 | |
| Record name | 1-(2-Pyridinyl)-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-pyridin-2-ylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



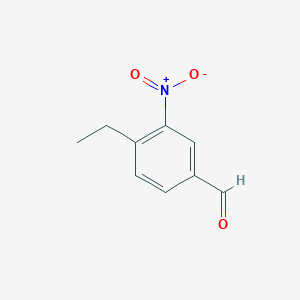
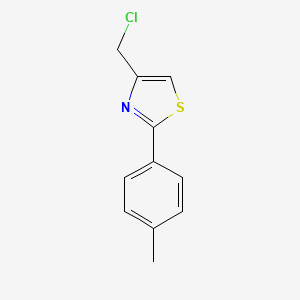
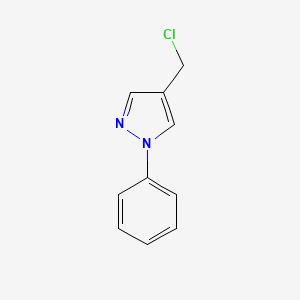
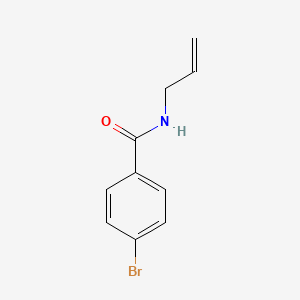
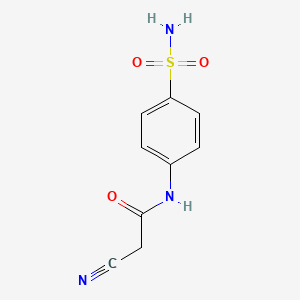
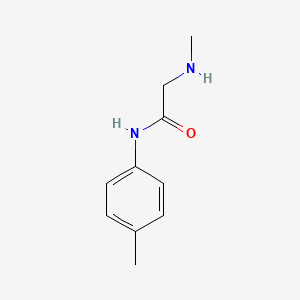
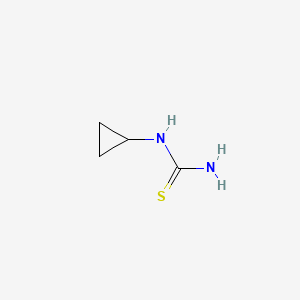
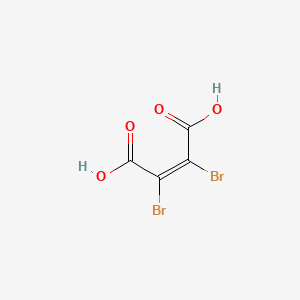


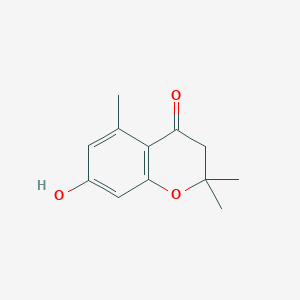

![3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide](/img/structure/B1596700.png)
![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1596701.png)